5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
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Overview
Description
5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a furan derivative with an azepine precursor, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base such as sodium methoxide in butanol under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are more suitable for large-scale production can be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism by which 5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-thieno[3,2-c]azepin-4-one: This compound features a thieno ring instead of a furan ring.
4H-furo[3,2-c]azepin-4-one, 5,6,7,8-tetrahydro-3-methyl-2-nitro-: This derivative includes additional methyl and nitro groups.
Uniqueness
5-acetyl-5,6,7,8-tetrahydro-furo[3,2-c]azepin-4-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for further study and development.
Properties
CAS No. |
61190-55-4 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-acetyl-7,8-dihydro-6H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-2-3-9-8(10(11)13)4-6-14-9/h4,6H,2-3,5H2,1H3 |
InChI Key |
KVFAYHXYEHDMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC2=C(C1=O)C=CO2 |
Origin of Product |
United States |
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